5-Bromo-4-methyl-1,2,3-thiadiazole

Catalog No.
S12909485
CAS No.
M.F
C3H3BrN2S
M. Wt
179.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-methyl-1,2,3-thiadiazole

Product Name

5-Bromo-4-methyl-1,2,3-thiadiazole

IUPAC Name

5-bromo-4-methylthiadiazole

Molecular Formula

C3H3BrN2S

Molecular Weight

179.04 g/mol

InChI

InChI=1S/C3H3BrN2S/c1-2-3(4)7-6-5-2/h1H3

InChI Key

WXCWVFPCXWLFAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)Br

5-Bromo-4-methyl-1,2,3-thiadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom, with a bromine atom and a methyl group attached to the thiadiazole structure. This compound has garnered attention due to its unique structural features, which contribute to its diverse chemical reactivity and potential biological activities.

Typical of thiadiazole derivatives:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions. This property is often exploited in the synthesis of more complex molecules.
  • Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or other derivatives.
  • Cross-Coupling Reactions: It can be involved in palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl groups and the formation of more complex organic structures .

Research indicates that 5-bromo-4-methyl-1,2,3-thiadiazole exhibits notable biological activities, particularly in antimicrobial and anti-inflammatory domains. Some derivatives have shown significant antibacterial properties, making them potential candidates for developing new antimicrobial agents. The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Several synthetic routes have been developed for obtaining 5-bromo-4-methyl-1,2,3-thiadiazole:

  • Direct Halogenation: Starting from 4-methyl-1,2,3-thiadiazole, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom at the desired position.
  • Cyclization Reactions: Synthesis may also involve cyclization reactions starting from appropriate precursors containing both sulfur and nitrogen functionalities.
  • Palladium-Catalyzed Reactions: Advanced synthetic methods include palladium-catalyzed coupling reactions that allow for the introduction of various substituents onto the thiadiazole ring .

5-Bromo-4-methyl-1,2,3-thiadiazole has several applications across different fields:

  • Pharmaceuticals: Its derivatives are being explored as potential antimicrobial agents and anti-inflammatory drugs.
  • Agricultural Chemicals: Compounds derived from this thiadiazole are investigated for use as fungicides or herbicides due to their biological activity.
  • Materials Science: The compound's electronic properties make it a candidate for organic semiconductor applications .

Studies have demonstrated that 5-bromo-4-methyl-1,2,3-thiadiazole interacts with various biological targets. For instance:

  • It has been shown to inhibit specific enzymes involved in bacterial metabolism.
  • Interaction with cellular receptors has been studied to understand its potential as an anti-inflammatory agent.

These interactions are critical for evaluating its therapeutic efficacy and safety profiles in medicinal chemistry .

Several compounds share structural similarities with 5-bromo-4-methyl-1,2,3-thiadiazole. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
4-Methyl-1,2,3-thiadiazoleThiadiazoleLacks halogen substituent; primarily studied for antimicrobial activity.
5-Bromo-1,3,4-thiadiazoleThiadiazoleDifferent positioning of bromine; exhibits distinct reactivity patterns.
2-Bromo-5-methyl-1,3,4-thiadiazoleThiadiazoleDifferent methyl positioning affects biological activity.
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylateEster derivativeFunctionalized with an ester group; alters solubility and reactivity.

The unique combination of bromine and methyl substitutions in 5-bromo-4-methyl-1,2,3-thiadiazole enhances its reactivity and biological profile compared to these similar compounds .

Traditional Cyclization Approaches

Hurd-Mori Thiadiazole Synthesis Protocol

The Hurd-Mori 1,2,3-thiadiazole synthesis represents a fundamental name reaction in organic chemistry that enables the generation of 1,2,3-thiadiazoles through the reaction of hydrazone derivatives with an N-acyl or N-tosyl group reacted with thionyl chloride [8]. This protocol has been extensively developed and optimized for the synthesis of pyrrolo[2,3-d] [1] [2] thiadiazole-6-carboxylates as potential plant activators and inducers of systemic acquired resistance [5].

The synthetic strategy based on cyclization of the thiadiazole ring system utilizing thionyl chloride via the Hurd-Mori protocol involves several critical steps [5]. The success of the ring closure reaction is highly dependent on the nature of the N-protecting group of the pyrrolidine precursor [5]. While electron donors such as alkyl groups provide only poor conversion to the required 1,2,3-thiadiazoles, electron withdrawing substituents such as methyl carbamate yield superior results [5].

The mechanism begins with the formation of a thiocarbonyl species, which is essential for efficient conversion to the hydrazone precursor for the Hurd-Mori reaction [5]. Thiolactams undergo clean conversion to the corresponding hydrazono cyclization precursors by treatment with ethyl carbazate upon refluxing in tetrahydrofuran in the presence of mercury acetate [5]. The reaction progress is significantly decreased in the absence of this reagent, and equilibrium concentrations are shifted by precipitation of mercury sulfide [5].

Table 1: Hurd-Mori Reaction Conditions and Yields

ParameterOptimal ConditionsTypical Yield (%)
Temperature100-120°C80-91
Reaction Time4-6 hours-
SolventNeat or toluene-
Key ReagentThionyl chloride-
AtmosphereInert (nitrogen)-

Sandmeyer Reaction-Based Bromination Pathways

The Sandmeyer reaction represents a crucial metal-catalyzed approach for the conversion of diazonium salts into brominated compounds in the presence of copper catalysts [6]. This methodology has been successfully applied to thiadiazole systems, particularly for the synthesis of 5-bromo-3-methyl-1,2,4-thiadiazole derivatives through bromination pathways [1].

Recent developments in Sandmeyer reaction applications have demonstrated impressive results for bromination processes [6]. The Sandmeyer bromination procedure was successfully conducted using 100 kg of 5-amino-3-methyl-1,2,4-thiadiazole, achieving a yield of 82% [1]. The process involves the addition of 439.5 kg of 48% hydrobromic acid solution and the starting thiadiazole to water in a reactor [1]. The solution is warmed to a maximum of 40°C and stirred until complete dissolution of the starting material occurs [1].

The sodium nitrite solution is charged to the reactor portionwise over approximately 6 hours, maintaining the temperature between 40-45°C [1]. End-point criteria require that starting material content remains below 1.0% [1]. If the starting material exceeds 1.0%, additional sodium nitrite solution (10-20%) is necessary [1]. Upon meeting the end-point criteria, the reaction mixture is cooled to 20-25°C and extracted with dichloromethane [1].

Table 2: Sandmeyer Bromination Reaction Parameters

ParameterSpecificationYield Achievement
Temperature Range40-45°C81.6%
Reaction Duration6 hours-
Hydrobromic Acid Concentration48%-
End-point Criteria<1.0% starting material-
Extraction SolventDichloromethane-

Modern Catalytic Synthesis Techniques

Spectral Characterization Data

Nuclear Magnetic Resonance Spectroscopic Fingerprints (¹H, ¹³C, ¹⁵N)

¹H Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectroscopic fingerprint of 5-bromo-4-methyl-1,2,3-thiadiazole exhibits characteristic resonances that reflect the compound's structural features. The methyl substituent at position 4 of the thiadiazole ring generates a distinctive singlet peak at approximately 2.3-2.5 ppm [1] [2]. This chemical shift is consistent with methyl groups attached to electron-deficient heterocyclic systems, where the electron-withdrawing nature of the thiadiazole ring system causes a slight downfield shift compared to aliphatic methyl groups [3].

The absence of additional aromatic protons in the spectrum distinguishes this compound from other thiadiazole derivatives. Comparable 1,2,3-thiadiazole systems demonstrate characteristic patterns where aromatic protons typically appear in the 7.0-8.5 ppm region [4] [3]. The bromine substituent at position 5 significantly influences the electronic environment through its electron-withdrawing inductive effect, contributing to the deshielding of nearby carbon atoms and indirectly affecting the chemical shift of the methyl protons [5].

PositionChemical Shift (ppm)MultiplicityAssignment
4-CH₃2.3-2.5SingletMethyl protons

¹³C Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework of 5-bromo-4-methyl-1,2,3-thiadiazole. The thiadiazole ring carbons appear characteristically in the 150-160 ppm region, reflecting the deshielding effects of the adjacent nitrogen atoms and the aromatic character of the five-membered ring system [5] [6] [3].

The methyl carbon at position 4 exhibits a chemical shift in the 10-15 ppm range, which is typical for aliphatic methyl groups bonded to electron-deficient heterocycles [3]. The precise chemical shift value depends on the specific substitution pattern and the electron-withdrawing effects of the bromine atom and nitrogen atoms within the ring system.

The carbon at position 5, bearing the bromine substituent, demonstrates characteristic downfield shifts due to the electronic effects of the halogen atom. Bromine's electron-withdrawing nature through inductive effects contributes to the deshielding of the carbon nucleus, resulting in chemical shifts that are distinct from unsubstituted thiadiazole positions [7] [6].

Carbon PositionChemical Shift (ppm)Assignment
C-4150-160Thiadiazole ring carbon
C-5150-160Thiadiazole ring carbon
4-CH₃10-15Methyl carbon

¹⁵N Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 nuclear magnetic resonance spectroscopy provides essential information about the nitrogen environments in the thiadiazole ring system. The two nitrogen atoms in the 1,2,3-thiadiazole ring exhibit distinct chemical shifts due to their different chemical environments and bonding patterns [8] [9].

The nitrogen at position 2 typically resonates around -200 ppm, while the nitrogen at position 3 appears at approximately -300 ppm. These chemical shifts reflect the different electronic environments of the nitrogen atoms, with N-2 being adjacent to the sulfur atom and N-3 being positioned between two nitrogen atoms in the ring system [9].

The presence of the bromine substituent at position 5 and the methyl group at position 4 influences the electronic distribution within the ring, causing subtle shifts in the nitrogen chemical shifts compared to unsubstituted 1,2,3-thiadiazole [8] [9].

Nitrogen PositionChemical Shift (ppm)Environment
N-2~-200Adjacent to sulfur
N-3~-300Between nitrogens

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial structural identification and fragmentation pathway information for 5-bromo-4-methyl-1,2,3-thiadiazole. The molecular ion peak appears at m/z 177.919 for [M]⁺ and 177.921 for [M]⁻, corresponding to the molecular weight of 179.04 g/mol [1] [2].

The fragmentation pattern is characterized by several key pathways. The most prominent fragment results from the loss of the bromine atom, yielding a fragment at m/z 99, which corresponds to the 4-methyl-1,2,3-thiadiazole cation. This fragmentation is typical for brominated heterocycles, where the carbon-bromine bond represents a preferential cleavage site due to its relatively weak bond strength .

Additional fragmentation pathways include the loss of the methyl group, producing fragments at m/z 164, and the combined loss of both bromine and methyl substituents, resulting in fragments at m/z 84 corresponding to the parent 1,2,3-thiadiazole ring system [1] .

Under electrospray ionization conditions, the compound forms several adduct ions. The protonated molecular ion [M+H]⁺ appears at m/z 178.927, while sodium and potassium adducts are observed at m/z 200.909 and 216.883, respectively. The ammonium adduct [M+NH₄]⁺ is detected at m/z 195.954 [1].

Ionm/zRelative IntensityAssignment
[M]⁺177.919ModerateMolecular ion
[M+H]⁺178.927HighProtonated molecular ion
[M+Na]⁺200.909ModerateSodium adduct
[M+K]⁺216.883LowPotassium adduct
[M+NH₄]⁺195.954ModerateAmmonium adduct
[M-Br]⁺99HighLoss of bromine
[M-CH₃]⁺164ModerateLoss of methyl

Infrared Vibrational Mode Assignments

Infrared spectroscopy reveals the characteristic vibrational modes of 5-bromo-4-methyl-1,2,3-thiadiazole, providing detailed information about the functional groups and ring system. The spectrum exhibits several distinctive absorption bands that are characteristic of thiadiazole derivatives [11] [12] [13].

The carbon-hydrogen stretching vibrations appear in the 3100-2850 cm⁻¹ region, with the higher frequency bands corresponding to aromatic carbon-hydrogen stretches and the lower frequency bands attributed to aliphatic methyl carbon-hydrogen stretches [4] [12]. The intensity and position of these bands provide information about the hybridization state and electronic environment of the carbon atoms.

The carbon-nitrogen stretching vibrations of the thiadiazole ring system appear prominently in the 1540-1570 cm⁻¹ region. These bands are characteristic of the aromatic character of the five-membered ring and reflect the delocalized electron density within the ring system [11] [13] [14].

Ring stretching vibrations appear as medium-intensity bands in the 1460-1480 cm⁻¹ and 1325-1350 cm⁻¹ regions. These vibrations involve the coordinated movement of multiple atoms within the ring system and are sensitive to substituent effects [12] [13].

The carbon-bromine stretching vibration appears as a strong absorption band in the 680-750 cm⁻¹ region. This band is characteristic of aromatic carbon-bromine bonds and its position reflects the electron-withdrawing nature of the thiadiazole ring system [12].

Frequency (cm⁻¹)AssignmentIntensityDescription
3100-2850C-H stretchingStrongAromatic and aliphatic C-H
1540-1570C=N stretchingStrongThiadiazole ring vibrations
1460-1480Ring stretchingMediumSkeletal vibrations
1325-1350Ring stretchingMediumSkeletal vibrations
1150-1200C-H bendingMediumIn-plane bending
950-1000Ring bendingMediumIn-plane deformation
825-860Ring bendingMediumIn-plane deformation
680-750C-Br stretchingStrongCarbon-bromine bond
400-450Ring deformationWeakOut-of-plane vibrations

Thermodynamic Stability and Thermal Decomposition Profiles

The thermodynamic stability of 5-bromo-4-methyl-1,2,3-thiadiazole is influenced by the electronic characteristics of the heterocyclic ring system and the stabilizing effects of the substituents. The compound demonstrates thermal stability under normal storage and handling conditions, with decomposition occurring only at elevated temperatures [16] [17].

The thermal decomposition profile involves multiple degradation pathways that reflect the molecular structure's weak points. Primary decomposition occurs through the cleavage of the carbon-bromine bond, which represents the weakest bond in the molecule due to the relatively large size and electronegativity of the bromine atom [16].

Secondary decomposition pathways involve the breakdown of the thiadiazole ring system itself. The five-membered ring can undergo ring-opening reactions at elevated temperatures, leading to the formation of various sulfur-containing and nitrogen-containing fragments [18] [16].

The thermal decomposition products include carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide. These decomposition products are considered hazardous and require appropriate safety measures during thermal processing or high-temperature applications [16] [19].

Thermogravimetric analysis of related thiadiazole compounds indicates that decomposition typically begins around 200-250°C, with complete decomposition occurring at temperatures above 400°C. The exact decomposition temperature for 5-bromo-4-methyl-1,2,3-thiadiazole requires experimental determination [18] [20].

Temperature Range (°C)ProcessProducts
25-200StableNo decomposition
200-300Initial decompositionC-Br bond cleavage
300-400Ring decompositionRing fragmentation
>400Complete decompositionCO₂, NO₂, SO₂, HBr

Solubility Parameters and Partition Coefficients

The solubility profile of 5-bromo-4-methyl-1,2,3-thiadiazole reflects the compound's amphiphilic nature, combining the polar characteristics of the thiadiazole ring system with the hydrophobic properties imparted by the methyl and bromine substituents [21] [22].

Aqueous Solubility

The compound exhibits limited solubility in water, which is characteristic of brominated heterocycles. The polar nitrogen and sulfur atoms in the thiadiazole ring provide some hydrophilic character, but this is insufficient to overcome the hydrophobic effects of the bromine and methyl substituents [21] [23].

Organic Solvent Solubility

5-Bromo-4-methyl-1,2,3-thiadiazole demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide. These solvents can effectively solvate the heterocyclic ring system through dipole-dipole interactions and hydrogen bonding with the nitrogen atoms [24] [25].

The compound is also soluble in polar protic solvents including methanol and ethanol, where hydrogen bonding interactions with the nitrogen atoms facilitate dissolution [24] [25].

Partition Coefficient

The octanol-water partition coefficient (LogP) for 5-bromo-4-methyl-1,2,3-thiadiazole is estimated to be approximately 1.6, indicating moderate lipophilicity [21] [26]. This value suggests that the compound has a slight preference for the organic phase in biphasic systems, consistent with its molecular structure and substituent effects.

The partition coefficient is influenced by the electron-withdrawing effects of the bromine atom and the nitrogen atoms, which reduce the electron density of the ring system and affect the compound's interactions with different solvent systems [21] [26].

SolventSolubilityLogP
WaterLimited1.6
DMSOSoluble-
MethanolSoluble-
EthanolSoluble-
AcetoneSoluble-
DichloromethaneSoluble-
HexaneInsoluble-

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

177.92003 g/mol

Monoisotopic Mass

177.92003 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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